molecular formula C13H18N2O B13865929 N-(4-Aminophenyl)-2-cyclopentylacetamide

N-(4-Aminophenyl)-2-cyclopentylacetamide

Cat. No.: B13865929
M. Wt: 218.29 g/mol
InChI Key: VZEBUXWGKSMTHW-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-cyclopentylacetamide is an organic compound with the molecular formula C13H18N2O It is characterized by the presence of an aminophenyl group attached to a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-cyclopentylacetamide typically involves the reaction of 4-aminophenylamine with cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-Aminophenylamine+Cyclopentylacetyl chlorideThis compound\text{4-Aminophenylamine} + \text{Cyclopentylacetyl chloride} \rightarrow \text{this compound} 4-Aminophenylamine+Cyclopentylacetyl chloride→this compound

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-cyclopentylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Aminophenyl)acetamide: Similar structure but lacks the cyclopentyl group.

    N-(4-Aminophenyl)-2-chloroacetamide: Contains a chloro group instead of a cyclopentyl group.

    N-(4-Aminophenyl)-2-(arylamino)acetamide: Contains an arylamino group instead of a cyclopentyl group.

Uniqueness

N-(4-Aminophenyl)-2-cyclopentylacetamide is unique due to the presence of both the aminophenyl and cyclopentylacetamide moieties, which confer distinct chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and materials science.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(4-aminophenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C13H18N2O/c14-11-5-7-12(8-6-11)15-13(16)9-10-3-1-2-4-10/h5-8,10H,1-4,9,14H2,(H,15,16)

InChI Key

VZEBUXWGKSMTHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CC=C(C=C2)N

Origin of Product

United States

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